(4E)-2-(4-Methoxyphenyl)-4-{[(2-methoxyphenyl)amino]methylidene}-1,2,3,4-tetrahydroisoquinoline-1,3-dione
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Overview
Description
(4E)-2-(4-Methoxyphenyl)-4-{[(2-methoxyphenyl)amino]methylidene}-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique structure with methoxyphenyl and amino groups, which may contribute to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-2-(4-Methoxyphenyl)-4-{[(2-methoxyphenyl)amino]methylidene}-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 2-methoxyaniline to form a Schiff base, followed by cyclization with a suitable isoquinoline precursor under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium acetate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the imine or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new isoquinoline-based molecules with diverse functionalities.
Biology: In biological research, the compound is investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It may exhibit properties such as enzyme inhibition or receptor binding.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the fields of oncology and neurology. Its potential to interact with specific molecular targets could lead to the development of new therapeutic agents.
Industry: In the industrial sector, the compound may be used as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (4E)-2-(4-Methoxyphenyl)-4-{[(2-methoxyphenyl)amino]methylidene}-1,2,3,4-tetrahydroisoquinoline-1,3-dione is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The methoxyphenyl and amino groups may facilitate binding to these targets, leading to modulation of their activity. Pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
- (4E)-2-(4-Hydroxyphenyl)-4-{[(2-hydroxyphenyl)amino]methylidene}-1,2,3,4-tetrahydroisoquinoline-1,3-dione
- (4E)-2-(4-Chlorophenyl)-4-{[(2-chlorophenyl)amino]methylidene}-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Comparison: Compared to its analogs, (4E)-2-(4-Methoxyphenyl)-4-{[(2-methoxyphenyl)amino]methylidene}-1,2,3,4-tetrahydroisoquinoline-1,3-dione features methoxy groups that may enhance its solubility and bioavailability. The presence of these groups can also influence the compound’s reactivity and interaction with biological targets, potentially leading to unique pharmacological profiles.
Properties
IUPAC Name |
3-hydroxy-2-(4-methoxyphenyl)-4-[(2-methoxyphenyl)iminomethyl]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-29-17-13-11-16(12-14-17)26-23(27)19-8-4-3-7-18(19)20(24(26)28)15-25-21-9-5-6-10-22(21)30-2/h3-15,28H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPHEUFXCZPLLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C3=CC=CC=C3C2=O)C=NC4=CC=CC=C4OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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